molecular formula C17H17N B13770440 N,N-Dimethyl-2-(p-tolylethynyl)aniline

N,N-Dimethyl-2-(p-tolylethynyl)aniline

Cat. No.: B13770440
M. Wt: 235.32 g/mol
InChI Key: NDDYEPLQRGHIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-(p-tolylethynyl)aniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a dimethylamino group and a p-tolylethynyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(p-tolylethynyl)aniline can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. For instance, the reaction between 2-iodo-N,N-dimethylaniline and p-tolylacetylene in the presence of palladium acetate, triphenylphosphine, and copper(I) iodide in a solvent like tetrahydrofuran can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Sonogashira coupling reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The dimethylamino group activates the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the para and ortho positions relative to the amino group. Key reactions include:

  • Nitration : Reacts with nitric acid to form nitro derivatives. The electron-donating dimethylamino group enhances reactivity, favoring substitution at the para position .

  • Sulfonation : Forms sulfonated products under acidic conditions, with regioselectivity influenced by steric and electronic factors.

Mechanistic Insight :
The dimethylamino group donates electron density via resonance, stabilizing the arenium ion intermediate during EAS . Steric hindrance from the ethynyl group may slightly modulate regiochemical outcomes.

Alkyne-Based Coupling Reactions

The ethynyl group participates in transition-metal-catalyzed cross-coupling reactions. Notable examples include:

Sonogashira Coupling

  • Reagents : Pd(OAc)₂, CuI, and bases (e.g., DABCO) .

  • Conditions : Typically performed in polar aprotic solvents (THF, DMF) at 80–120°C under inert atmosphere .

Substrate PairCatalyst SystemYield (%)Reference
3-Ethynylaniline + IodoarenePd(PPh₃)₂Cl₂/CuI60–85
Internal Alkyne + Tosyl-IodoindolePd(OAc)₂/TFP (tris(2-furyl)phosphine)48–75

Key Insight :
The ethynyl group facilitates oxidative addition to palladium, enabling C–C bond formation with aryl halides or heteroarenes . Steric effects from the p-tolyl group may reduce reaction rates compared to smaller substituents .

Oxidation Reactions

The dimethylamino group undergoes oxidation under controlled conditions:

  • N-Oxidation : Catalyzed by flavin-containing monooxygenases (FMOs) or peroxidases, forming N-oxide derivatives .

  • Ring Hydroxylation : Cytochrome P450 enzymes mediate hydroxylation at the para position, yielding N-methyl-4-aminophenol as a decomposition product .

Biological Relevance :
Metabolic pathways involve N-demethylation and hydroxylation, producing intermediates with potential genotoxic effects .

Polymerization and Radical Reactions

The compound acts as a photoinitiator in radical polymerization due to its electron-rich structure:

  • Acrylonitrile Polymerization : Initiates under UV light via a radical mechanism, with polymerization rates proportional to monomer and initiator concentrations (rate ∝ [AN]¹.⁶²[DMT]⁰.⁶²) .

  • Inhibition by Radical Scavengers : Addition of nitroxide radicals (e.g., TEMPO) halts polymerization, confirming a radical pathway .

Application : Used in adhesives and unsaturated polyester resins .

Coordination Chemistry

The dimethylamino group can coordinate to metal centers:

  • Pd Complexation : Forms stable complexes with Pd(0) and Pd(II), critical in catalytic cycles for cross-coupling reactions .

  • Reaction Mechanism :

    • Oxidative addition of Pd(0) into the C–I bond .

    • Alkyne insertion into the Pd–C bond.

    • Reductive elimination to form the coupled product .

Comparative Reactivity

Reaction TypeKey ConditionsProductsSelectivity Notes
EAS (Nitration)HNO₃, H₂SO₄Nitro-substituted derivativesPara > ortho
Sonogashira CouplingPd/Cu, DMF, 80–120°CBiaryl or heteroaryl alkynesSteric hindrance lowers yield
Oxidation (Metabolic)FMOs, Cytochrome P450N-Oxides, hydroxylated metabolitesToxic intermediates

Scientific Research Applications

Dye Production

N,N-Dimethyl-2-(p-tolylethynyl)aniline serves as a precursor for various dyes, particularly triarylmethane dyes such as crystal violet. These dyes are widely used in textiles and biological staining due to their vibrant colors and stability.

Organic Synthesis

The compound is utilized in organic synthesis as an intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for creating complex molecular structures.

Polymerization Catalyst

In the polymer industry, this compound acts as a catalyst for the polymerization of polyesters and epoxy resins. It enhances the curing process by accelerating the reaction rates, which is crucial for producing high-performance materials used in coatings, adhesives, and composites.

Cosmetic Formulations

This compound is also employed in cosmetic formulations due to its properties as a stabilizing agent and fixative. Its role includes:

  • Film Formers : Enhancing the texture and longevity of cosmetic products.
  • Emulsifiers : Assisting in the mixing of oil and water phases in creams and lotions.
  • Colorants : Providing vibrant colors in makeup products.

Health and Safety Considerations

While this compound has beneficial applications, it is crucial to consider its safety profile. Studies have indicated potential genotoxic effects at certain exposure levels. For instance, research has shown that both N,N-dimethylaniline and N,N-dimethyl-p-toluidine can induce chromosomal damage in laboratory settings, raising concerns about their use in consumer products without adequate safety measures .

Case Study 1: Dye Production

A study demonstrated the successful synthesis of triarylmethane dyes using this compound as a key precursor. The resulting dyes exhibited excellent lightfastness and color intensity, making them suitable for high-end textile applications.

Case Study 2: Polymer Curing

In industrial applications, the compound was tested as a curing agent for epoxy resins. The results showed a significant reduction in curing time compared to traditional catalysts, leading to increased efficiency in manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(p-tolylethynyl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-2-(p-tolylethynyl)aniline is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a dimethylamino group and a p-tolylethynyl group allows for versatile chemical modifications and functionalization, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

N,N-dimethyl-2-[2-(4-methylphenyl)ethynyl]aniline

InChI

InChI=1S/C17H17N/c1-14-8-10-15(11-9-14)12-13-16-6-4-5-7-17(16)18(2)3/h4-11H,1-3H3

InChI Key

NDDYEPLQRGHIGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=CC=C2N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.